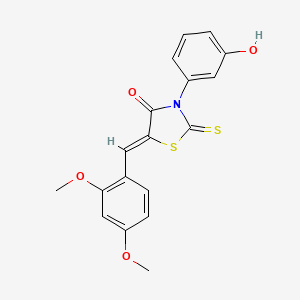![molecular formula C19H18ClN7O B12153651 4-chloro-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B12153651.png)
4-chloro-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-3-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a benzimidazole core, a tetrazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-3-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via cyclization reactions involving azides and nitriles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and tetrazole rings.
Reduction: Reduction reactions can target the nitro groups if present on the benzamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN₃) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic compounds used in various industries.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and tetrazole rings can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to the active sites of enzymes or receptors . These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and have similar biological activities.
Tetrazole Derivatives: Compounds such as losartan and valsartan contain the tetrazole ring and are used as antihypertensive agents.
Uniqueness
What sets 4-chloro-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-3-(1H-tetrazol-1-yl)benzamide apart is the combination of the benzimidazole and tetrazole rings within a single molecule, which can provide a unique set of interactions and biological activities not seen in compounds containing only one of these moieties .
Properties
Molecular Formula |
C19H18ClN7O |
|---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
4-chloro-N-[2-(2-methylpropyl)-3H-benzimidazol-5-yl]-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H18ClN7O/c1-11(2)7-18-23-15-6-4-13(9-16(15)24-18)22-19(28)12-3-5-14(20)17(8-12)27-10-21-25-26-27/h3-6,8-11H,7H2,1-2H3,(H,22,28)(H,23,24) |
InChI Key |
WMUVEKVTGGXGEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cycloheptyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B12153589.png)
![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12153595.png)


![5-(2-Bromoethyl)-2-chloroindolo[2,3-b]quinoxaline](/img/structure/B12153610.png)
![5-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12153617.png)
![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B12153619.png)
![1-phenyl-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12153621.png)
![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12153623.png)
![Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B12153631.png)
![N-(2-bromophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12153634.png)
![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]hexanamide](/img/structure/B12153640.png)
![ethyl 2-[2-(4-methylpiperidin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12153647.png)
![2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B12153650.png)
